(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one
Overview
Description
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one, also known as 4-Piperidin-1-ylpropoxy-3-buten-2-one, is an important organic compound used in many scientific research applications. It is a cyclic compound with a piperidine ring and a propoxy group attached to the buten-2-one moiety. This compound has been studied extensively for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one1-ylpropoxy-3-buten-2-one is used in many scientific research applications. It has been studied for its potential applications in drug delivery systems, as a potential inhibitor of enzymes involved in inflammation, and as a potential inhibitor of cancer cell growth. Additionally, it has been studied for its potential applications in the treatment of neurological disorders and for its potential role in the regulation of cell signaling pathways.
Mechanism of Action
The mechanism of action of (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one1-ylpropoxy-3-buten-2-one is not fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in inflammation and cancer cell growth. Additionally, it is believed to act by modulating the activity of certain cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one1-ylpropoxy-3-buten-2-one are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. Additionally, it has been shown to modulate the activity of certain cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one1-ylpropoxy-3-buten-2-one in laboratory experiments include its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth, and its ability to modulate the activity of certain cell signaling pathways. The limitations of using (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one1-ylpropoxy-3-buten-2-one in laboratory experiments include its potential toxicity and the fact that its mechanism of action is not fully understood.
Future Directions
The future directions for (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one1-ylpropoxy-3-buten-2-one include further research into its mechanism of action, its potential toxicity, and its potential applications in drug delivery systems. Additionally, further research into its potential applications in the treatment of neurological disorders and its potential role in the regulation of cell signaling pathways is needed. Finally, further research into its potential applications in laboratory experiments and its potential advantages and limitations is needed.
properties
IUPAC Name |
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-16(20)6-7-17-8-10-18(11-9-17)21-15-5-14-19-12-3-2-4-13-19/h6-11H,2-5,12-15H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFJLJABNMKQH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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